Deacetylsclerotiorin, (-)-
CAS No.: 61248-35-9
Cat. No.: VC0525270
Molecular Formula: C19H21ClO4
Molecular Weight: 348.82
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61248-35-9 |
|---|---|
| Molecular Formula | C19H21ClO4 |
| Molecular Weight | 348.82 |
| IUPAC Name | (7S)-5-Chloro-3-((1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl)-7-hydroxy-7-methyl-isochromene-6,8-dione |
| Standard InChI | InChI=1S/C19H21ClO4/c1-5-11(2)8-12(3)6-7-13-9-14-15(10-24-13)17(21)19(4,23)18(22)16(14)20/h6-11,23H,5H2,1-4H3/b7-6+,12-8+/t11-,19-/m0/s1 |
| Standard InChI Key | SBUBEONHXLXYBK-ZFMXKZNFSA-N |
| SMILES | O=C([C@]1(O)C)C(Cl)=C2C=C(/C=C/C(C)=C/[C@@H](C)CC)OC=C2C1=O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Deacetylsclerotiorin, (-) is characterized by a chlorinated isochromene core structure with a hydroxyl group and a distinctive side chain. Its molecular formula is C19H21ClO4 with a molecular weight of 348.82 g/mol. The compound features the IUPAC name (7S)-5-Chloro-3-((1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl)-7-hydroxy-7-methyl-isochromene-6,8-dione. The structure contains a highly oxygenated bicyclic core, a chlorine atom at position 5, and an extended conjugated side chain.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of deacetylsclerotiorin, (-):
| Property | Value |
|---|---|
| CAS Number | 61248-35-9 |
| Molecular Formula | C19H21ClO4 |
| Molecular Weight | 348.82 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage Conditions | 0-4°C (short term), -20°C (long term) |
| Shelf Life | >3 years when stored properly |
| Standard InChI | InChI=1S/C19H21ClO4/c1-5-11(2)8-12(3)6-7-13-9-14-15(10-24-13)17(21)19(4,23)18(22)16(14)20/h6-11,23H,5H2,1-4H3/b7-6+,12-8+/t11-,19-/m0/s1 |
| SMILES | O=C([C@]1(O)C)C(Cl)=C2C=C(/C=C/C(C)=C/C@@HCC)OC=C2C1=O |
The compound possesses a conjugated system that contributes to its unique reactivity and biological activity. The stereochemistry includes specific configurations at carbon centers, which are critical for its biological activity.
Natural Sources and Isolation
Deacetylsclerotiorin, (-) has been primarily isolated from various fungal species belonging to different genera. The primary sources include:
Fungal Sources
Deacetylsclerotiorin is primarily isolated from fungi, particularly from species such as Chaetomium aureum and Chaetomium cupreum . It has also been reported in Bartalinia robillardoides strain LF550, which produces various chloroazaphilones including helicusin E, isochromophilone X, and isochromophilone XI . Additionally, the compound has been identified in Arcopilus aureus .
Isolation Techniques
The isolation of deacetylsclerotiorin typically involves a multi-step process that includes cultivation of the fungal source, extraction, and purification. The process generally follows these steps:
-
Cultivation of producer fungi under optimized conditions
-
Extraction with appropriate organic solvents
-
Fractionation using various chromatographic techniques
-
Purification through preparative high-performance liquid chromatography (HPLC)
-
Structural confirmation using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry
The isolation parameters such as solvent polarity, extraction time, and temperature are typically optimized to maximize yield and purity. The compound can also be obtained through chemical synthesis methods, though natural extraction remains the predominant approach.
Biological Activities
Deacetylsclerotiorin, (-) exhibits diverse biological activities that make it a compound of significant interest in pharmaceutical research. These activities include anticancer, antimicrobial, and enzyme inhibition properties.
Anticancer Properties
One of the most notable properties of deacetylsclerotiorin is its cytotoxicity against cancer cell lines. Studies have shown that while sclerotiorin effectively inhibits the Hsp90 chaperoning machine in vitro, deacetylsclerotiorin demonstrates increased cytotoxicity against various cancer cell lines .
Research indicates that deacetylsclerotiorin has significant cytotoxic effects on:
-
Breast cancer cell lines (Hs578T and MDA-MB-231)
-
Prostate cancer cell lines (LNCaP)
The cytotoxic effects were observed over a period of 48 hours, suggesting that the removal of the acetyl group enhances its potential as an anticancer agent . This increased cytotoxicity compared to its parent compound sclerotiorin makes deacetylsclerotiorin a promising candidate for cancer treatment research.
Antimicrobial Activities
Deacetylsclerotiorin exhibits significant antimicrobial properties:
-
Antibacterial activity: The compound has demonstrated positive antibacterial activity (designated as B+ in literature)
-
Antifungal activity: It shows efficacy against several fungal strains
-
Antiyeast activity: Designated as Y in literature classifications
These antimicrobial properties suggest potential applications in developing new treatments for infectious diseases, particularly in contexts where antibiotic resistance is a concern.
Enzyme Inhibition
Deacetylsclerotiorin has been identified as an effective enzyme inhibitor:
-
Phosphodiesterase 4 (PDE4) inhibition: Studies have shown that deacetylsclerotiorin inhibits PDE4 with an IC50 value of 2.79 µM
-
Hsp90 chaperoning machine: While sclerotiorin is a more potent inhibitor of the Hsp90 chaperoning machine, deacetylsclerotiorin still exhibits moderate inhibitory activity
This enzyme inhibition profile suggests potential applications in treating inflammatory conditions and other disorders related to PDE4 activity.
Mechanism of Action
The biological effects of deacetylsclerotiorin, (-) are mediated through several mechanisms of action, which vary depending on the biological context.
Cancer Cell Cytotoxicity
In cancer cells, deacetylsclerotiorin appears to operate through mechanisms distinct from its parent compound sclerotiorin. While sclerotiorin primarily acts through inhibition of the Hsp90 chaperoning machine, deacetylsclerotiorin shows direct cytotoxicity . This suggests that:
-
The compound may interfere with essential cellular processes in cancer cells
-
The removal of the acetyl group may allow for interactions with different cellular targets
-
The cytotoxic effect may involve apoptotic pathways or cell cycle disruption
Studies have shown that at inhibitory concentrations, deacetylsclerotiorin becomes cytotoxic to breast and prostate cancer cell lines over a period of 48 hours .
Antimicrobial Action
The antimicrobial activity of deacetylsclerotiorin likely involves:
-
Interactions with fungal cell membranes, potentially increasing membrane permeability
-
Interference with essential metabolic pathways in microbial cells
-
Possible inhibition of key microbial enzymes required for growth and reproduction
Enzyme Inhibition Mechanism
As a phosphodiesterase 4 (PDE4) inhibitor, deacetylsclerotiorin (IC50 2.79 µM) operates through:
-
Competitive binding to the catalytic site of PDE4
-
Prevention of cAMP hydrolysis, leading to increased intracellular cAMP levels
-
Modulation of downstream signaling pathways involved in inflammation and immune response
This enzyme inhibition mechanism is particularly relevant to its potential anti-inflammatory applications.
Comparison with Related Compounds
Deacetylsclerotiorin, (-) belongs to the azaphilone family and shares structural similarities with several related compounds. Understanding these relationships provides insight into structure-activity relationships and potential applications.
Comparison with Other Azaphilones
The following table compares deacetylsclerotiorin with related compounds:
Structure-Activity Relationships
Analysis of the relationship between the structures of azaphilones and their inhibitory activity against cholesteryl ester transfer protein (CETP) has indicated that:
-
The presence of electrophilic ketone(s) and/or enone(s) at both C-6 and C-8 positions in the isochromane-like ring is essential for eliciting CETP inhibitory activity
-
The removal of the acetyl group from sclerotiorin to form deacetylsclerotiorin reduces Hsp90 inhibition but increases cytotoxicity against cancer cell lines
-
Modifications to the side chain can significantly alter the compound's biological activities and target specificity
These structure-activity relationships provide valuable insights for potential structural modifications to enhance specific biological activities.
Recent Research Findings
Recent studies on deacetylsclerotiorin, (-) have expanded our understanding of its biological activities and potential applications.
Cancer Cell Studies
Recent research has demonstrated that deacetylsclerotiorin exhibits significant cytotoxicity against cancer cell lines. While the parent compound sclerotiorin showed no significant cytotoxic effect on cancer cell lines from breast and prostate origins, deacetylsclerotiorin became cytotoxic to Hs578T, MDA-MB-231, and LNCaP cell lines over a period of 48h .
In one study, cells were treated with various concentrations of sclerotiorin and deacetylsclerotiorin for 48h, with media and drug replacement every 24h. Cell lysates were analyzed by Western blotting using specific antibodies including anti-total GR, anti-Hsp70, anti-Hsp40, and anti-β-actin . These investigations provide valuable insights into the compound's mechanisms and potential as an anticancer agent.
Enzyme Inhibition Studies
Research on deacetylsclerotiorin's enzyme inhibitory properties has revealed:
-
Effective inhibition of phosphodiesterase 4 (PDE4) with an IC50 value of 2.79 µM
-
Moderate inhibition of the Hsp90 chaperoning machine, though less potent than sclerotiorin
-
Potential for modulating cholesteryl ester transfer protein (CETP) activity, similar to other azaphilones like sclerotiorin and chaetoviridin B
These enzyme inhibition profiles suggest multiple potential therapeutic applications and provide directions for future research.
Future Research Directions
The diverse biological activities of deacetylsclerotiorin, (-) open several avenues for future research:
Structural Modifications and SAR Studies
Future research could focus on:
-
Synthesizing derivatives with enhanced potency and selectivity
-
Investigating the impact of modifications to specific functional groups
-
Developing structure-activity relationship (SAR) models to guide rational drug design
These studies would help identify which structural elements are essential for specific biological activities and how modifications might enhance desired properties while reducing unwanted effects.
Mechanism of Action Studies
More detailed investigations into the compound's mechanisms of action could include:
-
Identifying specific molecular targets in cancer cells
-
Elucidating the precise mechanisms of antimicrobial activity
-
Determining the binding mode and interactions with target enzymes
-
Exploring potential synergistic effects with other therapeutic agents
Such mechanistic insights would facilitate the development of more effective therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume